Product packaging for hupR(1) protein(Cat. No.:CAS No. 144131-07-7)

hupR(1) protein

Cat. No.: B1176196
CAS No.: 144131-07-7
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Description

Significance of Hydrogen Metabolism in Prokaryotic Systems

Hydrogen metabolism is a widespread and vital process in prokaryotic systems, enabling microorganisms to utilize molecular hydrogen (H₂) as a potent source of energy. nih.gov This metabolic capability is conferred by enzymes known as hydrogenases, which catalyze the reversible oxidation of H₂. nih.gov For many bacteria, the ability to harness energy from hydrogen oxidation provides a significant advantage, allowing them to thrive in diverse anaerobic and microaerobic environments. The electrons derived from this process can be channeled into respiratory chains to generate ATP, contributing to cellular energy conservation. nih.gov Beyond its role in energy production, hydrogen metabolism is also integral to various biogeochemical cycles, including the global hydrogen cycle.

Overview of Transcriptional Regulation in Rhodobacter capsulatus

Rhodobacter capsulatus, a purple non-sulfur bacterium, is a model organism for studying photosynthesis and other diverse metabolic processes, including hydrogen metabolism. ebi.ac.ukkisti.re.kr The regulation of gene expression in this bacterium is a complex process involving a hierarchy of global and specific regulatory systems that respond to various environmental cues. A key regulatory mechanism in R. capsulatus is the two-component signal transduction system, which typically consists of a sensor histidine kinase and a cognate response regulator. These systems allow the bacterium to perceive specific environmental stimuli and modulate gene expression accordingly. The regulation of hydrogenase synthesis in R. capsulatus is a prime example of this intricate control, involving both a global regulatory system responsive to the redox state of the cell (RegB/RegA) and a specific system that responds directly to the presence of hydrogen. researchgate.netresearchgate.net

Historical Context of HupR(1) Protein Discovery and Initial Characterization

The this compound was first identified and characterized in 1991 through the cloning and sequencing of the hupR1 gene from Rhodobacter capsulatus. wikipedia.orgnih.gov This seminal work revealed that hupR1 encodes a protein with a molecular weight of 53,843 Da that shares significant sequence similarity with transcriptional regulators belonging to the NtrC family. nih.govnih.gov Further studies, utilizing translational fusions of the lacZ reporter gene with the promoter of the hydrogenase structural genes (hupSL), confirmed that the this compound is essential for activating the transcription of these genes. wikipedia.org Initial characterization also involved the study of a mutant strain with a point mutation in the hupR1 gene, which was unable to consume hydrogen, solidifying the role of HupR(1) as a critical component in the hydrogen uptake pathway. wikipedia.org

Properties

CAS No.

144131-07-7

Molecular Formula

C8H11NO2

Synonyms

hupR(1) protein

Origin of Product

United States

Molecular Genetics and Genomic Organization of the Hupr Gene

Cloning and Sequence Analysis of the hupR Gene

The foundational understanding of the hupR(1) protein began with the successful cloning and sequencing of its corresponding gene, hupR1, from the purple non-sulfur bacterium Rhodobacter capsulatus. nih.gov Initial studies utilized a cosmid gene library of R. capsulatus DNA to isolate the genetic material responsible for hydrogen uptake (Hup) activity. scilit.com

Subsequent sequence analysis, employing methods like the dideoxy chain termination technique, revealed that the hupR1 gene encodes a protein with a calculated molecular weight of 53,843 Daltons. nih.gov Computational analysis of the amino acid sequence demonstrated significant similarity with the NtrC family of response regulators. This classification places hupR(1) within a well-characterized group of transcriptional activators that typically respond to environmental signals through a two-component regulatory system. nih.gov Further experiments, using translational fusions of the lacZ reporter gene with the promoter of the hydrogenase structural genes (hupSL), confirmed that the this compound actively promotes the transcription of these genes. nih.gov

FeatureDescriptionSource
Gene hupR1 nih.gov
Organism Rhodobacter capsulatus nih.gov
Encoded Protein hupR(1) nih.gov
Protein Size 53,843 Da nih.gov
Protein Family NtrC-family of response regulators nih.gov
Function Transcriptional activator of hupSL genes nih.gov

Genomic Location and Context of the hupR Locus

The genomic environment of a gene is often indicative of its function and regulation. The hupR locus is strategically positioned within a cluster of genes related to hydrogenase activity. In many bacteria, including Thiocapsa roseopersicina, the hupR gene is located within the hup operon. nih.gov This operon structure ensures the coordinated expression of multiple genes required for a common physiological process.

The hupR gene is frequently found in proximity to the structural genes for the [NiFe] hydrogenase, hupS (small subunit) and hupL (large subunit). scilit.com Also present in this genetic neighborhood are genes encoding a sensory histidine kinase (like hupT) and a regulatory hydrogenase (like hupUV), which together form the hydrogen-sensing and signal transduction system that modulates the activity of the this compound. nih.gov This clustering highlights a tightly regulated system where the cell can efficiently synthesize and control its hydrogen uptake machinery in response to the presence of molecular hydrogen.

Identification and Characterization of hupR Allelic Variants and Mutants

The study of genetic variants and mutants is a powerful tool for elucidating gene function. Research on hupR has involved the characterization of both naturally occurring and laboratory-generated mutants to understand its precise role in hydrogenase expression.

Early studies on Rhodobacter capsulatus identified a Hup- mutant strain that exhibited a single point mutation within the hupR1 gene. nih.gov This single nucleotide change was sufficient to abolish the protein's function, leading to a loss of hydrogenase activity. In other research, targeted mutagenesis has been employed to create specific hupR mutants. For instance, chromosomal hupR mutants have been generated in T. roseopersicina to investigate the gene's role as a transcriptional activator. nih.gov These engineered mutations provide definitive evidence of the gene's function by observing the direct phenotypic consequences of its inactivation.

Impact of hupR Mutations on Hydrogenase Expression Phenotypes

Mutations within the hupR gene have a direct and significant impact on the bacterial phenotype, specifically concerning hydrogen metabolism. The primary effect of a loss-of-function hupR mutation is the dramatic reduction or complete loss of hupSL gene expression. nih.govnih.gov

In R. capsulatus, a point mutation in hupR1 results in a Hup- phenotype, meaning the bacterium can no longer utilize hydrogen as an energy source. nih.gov Similarly, in T. roseopersicina, a chromosomal hupR mutant showed significantly reduced expression of hupSL. nih.gov This demonstrates that the this compound is an essential activator in the hydrogenase biosynthesis pathway. The regulatory system often involves a sensory component, such as the HupT protein, which, in the absence of hydrogen, represses HupSL synthesis. nih.gov Therefore, mutations in hupR disrupt this finely tuned regulatory circuit, locking the system in a repressed state regardless of environmental conditions.

Mutant TypeOrganismGenotypePhenotypeSource
Point MutationRhodobacter capsulatusPoint mutation in hupR1Hup- (No hydrogenase activity) nih.gov
Chromosomal MutantThiocapsa roseopersicinaDisrupted hupRReduced hupSL expression nih.gov

Comparative Genomics of hupR Homologs Across Bacterial Species

Comparative genomic analyses reveal the evolutionary relationships and functional conservation of genes across different species. The hupR gene is not unique to Rhodobacter capsulatus; homologs have been identified in a variety of other bacteria, indicating a conserved role in regulating hydrogen metabolism.

Biochemical and Structural Characterization of Hupr 1 Protein

Classification of HupR(1) as a Response Regulator within the NtrC Familynih.govnih.govresearchgate.net

The HupR(1) protein is classified as a response regulator, a key component in two-component signal transduction systems that allow bacteria to respond to environmental changes. nih.govebi.ac.uk Specifically, it is a member of the Nitrogen regulatory protein C (NtrC) subfamily of response regulators. nih.govnih.govresearchgate.net In the photosynthetic bacterium Rhodobacter capsulatus, HupR(1) functions to control the synthesis of the membrane-bound [NiFe]hydrogenase. nih.govnih.gov Unlike typical NtrC family members that are activated by phosphorylation, HupR(1) is unusual because it actively promotes transcription in its unphosphorylated state, while phosphorylation inhibits its function. researchgate.netnih.gov Furthermore, it activates transcription via the σ⁷⁰ transcription initiation factor, which does not need ATPase activation, contrasting with other NtrC proteins that typically utilize σ⁵⁴. nih.gov

Domain Architecture Analysis of this compound (N-terminal receiver, central, C-terminal DNA-binding domains)nih.gov

The monomeric form of the this compound exhibits a modular, three-domain architecture, which is a characteristic feature of the NtrC family. nih.govebi.ac.uk

N-terminal Receiver Domain: This domain is homologous to the receiver domains of other response regulators. ebi.ac.ukebi.ac.uk It receives signals from a sensor kinase partner, typically through phosphorylation. researchgate.netebi.ac.uk In HupR(1), phosphorylation of this domain leads to the inhibition of transcriptional activation. researchgate.netnih.gov

Central Domain: This domain serves as a linker and is homologous to the domain found in all activators of the σ⁵⁴ RNA polymerase holoenzyme. nih.govebi.ac.uk In the case of HupR(1), this central domain is proposed to be the point of contact between dimers. nih.gov When expressed and purified alone, the central domain has been observed to form a pentamer in solution and does not possess ATPase activity. nih.govresearchgate.net

C-terminal DNA-binding Domain: This domain is responsible for recognizing and binding to specific DNA sequences, which is essential for regulating gene expression. nih.gov The C-terminal domain of NtrC family proteins contains the necessary components for both DNA binding and the dimerization of the full-length protein. ebi.ac.uk

DomainKey Characteristics and FunctionsReference
N-terminal ReceiverReceives signals via phosphorylation, which in HupR(1) is inhibitory. researchgate.netebi.ac.uknih.gov
CentralActs as a linker; proposed site for dimer-dimer contact; can form pentamers in isolation. nih.govresearchgate.net
C-terminal DNA-bindingResponsible for sequence-specific DNA binding to regulate transcription. nih.govebi.ac.uk

Oligomeric State and Self-Association of HupR(1) Proteinnih.govresearchgate.net

Protein self-association into oligomeric states is a critical biological process that affects protein function. nih.gov HupR(1) exists in various oligomeric forms. The full-length protein crystallizes as a dimer. nih.govresearchgate.net The N-terminal receiver domain on its own forms a weak dimer in solution, an association that is strengthened when a phosphorylation mimic is present. nih.gov This controlled self-association is crucial for its regulatory function. nih.gov

Dimerization and Higher-Order Complex Formation of HupR(1)nih.govresearchgate.net

The primary functional oligomeric state of the full-length this compound is a dimer. nih.govresearchgate.net Structural studies have shown that the HupR(1) dimer forms an elongated, V-shaped structure with dimensions of approximately 80 Å in length, 40 Å in width, and 85 Å in thickness. nih.govresearchgate.net It is proposed that the contact between the monomers to form this dimer occurs through the central domain. nih.govresearchgate.net

Evidence for higher-order complex formation also exists. The isolated central domain of HupR(1) has been shown to self-associate into a pentamer in solution, indicating a capacity for more complex oligomerization beyond simple dimerization. nih.govresearchgate.net

Methodologies for this compound Structural Determination

The three-dimensional structure of proteins provides fundamental information about their mechanism of action. mdpi.com A combination of X-ray crystallography and electron microscopy has been instrumental in characterizing the structure of the this compound and its domains. nih.govresearchgate.netnih.gov

X-ray Crystallography Applications for HupR(1)nih.gov

X-ray crystallography is a primary technique for determining the atomic and molecular structure of proteins. nih.govnih.gov This method involves crystallizing a purified protein and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov This technique has been successfully applied to the this compound, specifically to its N-terminal receiver domain. nih.gov Researchers have determined the crystal structures of the unphosphorylated wild-type receiver domain, a mutant version, and the domain in the presence of a phosphorylation mimic (BeF₃⁻). nih.gov These structures revealed a typical response regulator fold organized as a dimer, providing atomic-level insights into the conformational changes that occur upon phosphorylation. nih.gov

MethodologyApplication to HupR(1)Key FindingsReference
X-ray CrystallographyUsed to determine the structure of the isolated N-terminal receiver domain.Revealed atomic-level details of the domain's dimer interface and conformational state. nih.gov
Electron Microscopy (Negative Stain)Applied to the full-length, 2D-crystallized protein.Determined the overall V-shaped architecture and dimensions of the HupR(1) dimer at ~23 Å resolution. nih.govresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (NMR) Approaches for HupR(1) Domains

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules in solution, providing atomic-level insights that are complementary to crystal structures. While comprehensive NMR studies on the entire this compound are challenging due to its size and complexity, investigations into its individual domains can yield valuable information.

A notable example is the N-terminal receiver domain of the nitrogen regulatory protein C (NtrC). Multidimensional heteronuclear NMR spectroscopy has been employed to determine the solution structure of this domain. osti.gov These studies have revealed a canonical (βα)5 or Rossman-fold, a common structural motif in the receiver domains of two-component systems. nih.gov The analysis of backbone dynamics from NMR data has indicated that specific regions, such as helix 4 and strand 5, as well as the loops constituting the active site, exhibit significant flexibility. osti.gov This inherent flexibility is crucial for the phosphorylation-induced conformational changes that lead to protein activation.

Upon phosphorylation, NMR chemical shift perturbation mapping has been instrumental in identifying the residues that experience significant changes in their local environment. For the NtrC receiver domain, these changes are predominantly observed on the "3445 face" of the protein, encompassing helix 3, strand 4, helix 4, and strand 5, in addition to the region around the phosphorylation site itself. osti.gov These perturbations highlight the allosteric communication pathway from the site of phosphorylation to the regions of the domain involved in downstream signaling and interaction with the central ATPase domain.

Given the high degree of homology among receiver domains of the NtrC family, it is highly probable that the N-terminal domain of HupR(1) adopts a similar fold and undergoes analogous conformational and dynamic changes upon phosphorylation. Future NMR studies on the HupR(1) receiver domain would be invaluable in confirming these structural similarities and elucidating any subtle differences that may account for its specific regulatory functions.

Table 1: Representative NMR-derived structural and dynamic features of NtrC family receiver domains.

FeatureObservation in NtrC Receiver DomainImplication for HupR(1) Receiver Domain
Overall Fold (βα)5 Rossman-fold nih.govLikely adopts a similar conserved fold.
Flexible Regions Active site loops, helix 4, strand 5 osti.govSuggests inherent flexibility is key to its switching mechanism.
Phosphorylation-induced Changes Chemical shift perturbations on the 3445 face osti.govPredicts a similar allosteric response upon phosphorylation.

Computational Modeling and Prediction of HupR(1) Structures

Computational modeling serves as a vital tool to complement experimental techniques like X-ray crystallography and NMR, especially for proteins or domains where high-resolution structural data is unavailable. These in silico methods can provide valuable predictive models of protein structures and offer insights into their dynamics and interactions.

For the this compound, computational approaches have been particularly useful in building a more complete structural picture, given the challenges in crystallizing the full-length protein. The modular nature of HupR(1), comprising an N-terminal receiver domain, a central ATPase domain, and a C-terminal DNA-binding domain, lends itself well to a domain-based modeling approach.

Homology Modeling:

This technique, also known as comparative modeling, is the most common and reliable computational structure prediction method. reading.ac.uk It relies on the principle that if the amino acid sequence of a target protein is similar to that of a protein with a known three-dimensional structure (the template), their structures will also be similar.

In the case of HupR(1), the structures of its individual domains can be predicted with a reasonable degree of accuracy using homology modeling.

N-terminal Receiver Domain: The crystal structure of the HupR(1) N-terminal receiver domain from Rhodobacter capsulatus has been determined, providing a high-resolution experimental template. nih.gov However, for HupR(1) from other organisms or for studying the effects of mutations, homology modeling based on this and other known receiver domain structures remains a valuable tool.

Central ATPase Domain: A significant challenge in the structural characterization of HupR(1) has been its central AAA+ ATPase domain. To date, no experimental structure of this domain from HupR(1) is available. However, researchers have successfully employed homology modeling by using the known 3D structure of the central domain from the NtrC1 protein of Aquifex aeolicus as a template. nih.gov This modeling was crucial in interpreting the low-resolution electron microscopy map of the full-length HupR dimer, suggesting that the dimer interface is mediated through this central domain. nih.gov

C-terminal DNA-binding Domain: The C-terminal domain of HupR(1) is responsible for recognizing and binding to specific DNA sequences. This domain typically contains a helix-turn-helix (HTH) motif, a common DNA-binding fold. nih.gov Computational prediction of the structure of this domain can be achieved through homology modeling using the structures of other NtrC family DNA-binding domains as templates. Such models are instrumental in predicting which residues are likely to be involved in DNA recognition and can guide further experimental studies, such as site-directed mutagenesis, to validate these predictions.

Table 2: Computational Modeling Approaches for HupR(1) Domains.

DomainModeling ApproachKey Findings and Predictions
N-terminal Receiver Domain Homology ModelingPrediction of the canonical (βα)5 fold and identification of key residues in the active site.
Central ATPase Domain Homology Modeling (using NtrC1 as template)Proposed model of the domain structure and its role in the dimerization of HupR. nih.gov
C-terminal DNA-binding Domain Homology Modeling and Fold RecognitionPrediction of a helix-turn-helix motif and identification of putative DNA-contacting residues.

This compound as an Activator of [NiFe]Hydrogenase Structural Genes (hupSL/hupSLC)

HupR(1) is an indispensable activator for the expression of the [NiFe]hydrogenase structural genes, specifically the hupSL or hupSLC operon. uoh.edu.iqasm.org Studies involving hupR mutants have demonstrated a complete lack of hydrogenase activity, even in the presence of hydrogen, highlighting the essential nature of HupR(1) for hupSL transcription. asm.orgasm.org The hupSLC operon encodes the small (HupS) and large (HupL) subunits of the hydrogenase enzyme, along with HupC, a protein suggested to act as an electron acceptor. asm.orgresearchgate.net The activation of hupSL transcription by HupR(1) is a key step in the synthesis of the uptake hydrogenase, which allows bacteria to utilize hydrogen as an electron source for growth. asm.org

Mechanisms of HupR(1)-Mediated Transcriptional Activation

HupR(1) activates transcription by directly interacting with the promoter region of the hupSL operon and influencing the activity of RNA polymerase. asm.orgnih.gov Its mechanism involves specific DNA binding and interaction with the transcriptional machinery, distinct from the typical sigma54-dependent activation seen in other NtrC-family proteins. nih.govresearchgate.netnih.gov

Role of HupR(1) in Promoter Recognition and Binding

HupR(1) directly controls hupSL transcription by binding to a specific palindromic sequence located in the promoter region. asm.orgasm.org This binding site, identified as a TTG-N5-CAA sequence, is centered approximately 152 nucleotides upstream from the transcriptional start site in R. capsulatus. asm.orgasm.org Mutational analysis has confirmed the high specificity of HupR(1) binding to this enhancer-like site. asm.orgnih.gov The binding of unphosphorylated this compound to this regulatory region is crucial for activating hupSL transcription. nih.gov

Interaction with RNA Polymerase and Accessory Factors

Unlike many NtrC-family proteins that interact with sigma54 RNA polymerase, HupR(1) functions with sigma70 RNA polymerase to activate transcription. nih.govnih.gov This is a notable difference and suggests a distinct mode of interaction with the transcriptional machinery. nih.govresearchgate.net While the precise details of the interaction between HupR(1) and sigma70 RNA polymerase are still being elucidated, it is understood that this interaction facilitates the recruitment or stabilization of the RNA polymerase holoenzyme at the hupSL promoter, thereby initiating transcription. oup.com

Accessory factors also play a role in the efficient transcription of hupSL. The histone-like Integration Host Factor (IHF) protein binds to a region located between the RNA polymerase and HupR(1) DNA-binding sites and is known to strongly activate hupSLC expression. uoh.edu.iqasm.org This suggests a collaborative effort between HupR(1), IHF, and RNA polymerase for optimal transcriptional activation.

Signal Transduction Pathways Involving this compound

HupR(1) is an integral component of a two-component regulatory system that mediates the cellular response to hydrogen availability, ultimately controlling hydrogenase synthesis. asm.orgasm.orgresearchgate.net Its activity is regulated through phosphorylation, a common mechanism in two-component systems. asm.orgnih.govresearchgate.net

Two-Component Regulatory System Integration of HupR(1)

HupR(1) functions as the response regulator in a two-component system where the histidine kinase partner is HupT. asm.orgnih.gov This system, known as the HupT-HupR system, is a key part of the signal transduction cascade that responds to hydrogen gas (H2). asm.orgasm.org The H2 signal is initially sensed by a regulatory hydrogenase, HupUV, which then interacts with the histidine kinase HupT. asm.orgasm.org HupT, in turn, controls the phosphorylation state of HupR(1). asm.org This phosphotransfer between HupT and HupR(1) has been demonstrated in vitro. asm.orgnih.gov The HupT-HupR system, along with the H2-sensing HupUV, forms a three-protein cascade that specifically activates HupSL synthesis in response to H2. asm.orgasm.org

Phosphorylation-Dependent Regulation of HupR(1) Activity

A unique characteristic of HupR(1), compared to many other NtrC-family response regulators, is that it is transcriptionally active in its unphosphorylated form. nih.govresearchgate.netnih.govresearchgate.net Phosphorylation of HupR(1) at a specific aspartate residue (Asp54 in R. capsulatus) leads to the inhibition of its transcriptional activation activity. uoh.edu.iqnih.govnih.gov This inhibitory phosphorylation is mediated by the histidine kinase HupT, particularly in the absence of H2. nih.govasm.org

Research findings support this model:

Mutations in HupR(1) that prevent phosphorylation (e.g., at Asp54) result in derepressed hupSL expression, similar to the phenotype of hupT mutants. uoh.edu.iqnih.gov

The phosphorylated form of HupT can transfer a phosphate (B84403) group to wild-type HupR(1), but not to the phosphorylation-deficient D54 mutants. nih.gov

Structural studies of the HupR(1) receiver domain show conformational changes upon phosphorylation or in the presence of phosphorylation mimics like BeF3-, which affect dimerization and are linked to the transmission of signals to other domains. nih.govresearchgate.net While the unphosphorylated form may exist as a weak dimer, phosphorylation can strengthen dimerization or alter the dimerization mode, leading to the inactive state. nih.govresearchgate.netnih.gov

This inverse relationship between phosphorylation state and activity distinguishes HupR(1) and provides a mechanism for regulating hydrogenase synthesis based on the environmental availability of hydrogen, signaled through the HupUV-HupT system. asm.orgasm.orgresearchgate.net

Table 1: Key Proteins and Genes Involved in HupR(1)-Mediated Hydrogenase Regulation

ComponentTypeRoleAssociated Genes/Operons
HupR(1)ProteinTranscriptional activator of hydrogenase geneshupR
[NiFe]HydrogenaseProtein/EnzymeCatalyzes H2 oxidationhupSL, hupSLC
HupTProteinHistidine kinase, partner of HupR in two-component systemhupT
HupUVProteinRegulatory hydrogenase, H2 sensorhupU, hupV
IHFProteinDNA-binding protein, accessory factor in hupSL expressionihfA, ihfB
RNA PolymeraseProteinEnzyme responsible for transcriptionrpoA, rpoB, rpoC, rpoD (sigma70)

Table 2: Regulation of HupR(1) Activity by Phosphorylation

Phosphorylation StateActivity LevelRegulated BySignal Condition (in R. capsulatus)
UnphosphorylatedActiveHupT (indirectly HupUV)Presence of H2
PhosphorylatedInhibitedHupTAbsence of H2

Compound List

NameTypePubChem CID
This compoundProteinN/A
Hydrogen (H2)Chemical784
Nickel (Ni)Element935
Iron (Fe)Element23925
Adenosine Triphosphate (ATP)Chemical5957
PhosphateChemical1061
Beryllium Fluoride (BeF3-)Chemical101200580

Note: HupR(1) is a protein and does not have a standard PubChem Compound ID.

Influence of Environmental Cues on HupR(1) Function

The activity of the this compound, a key response regulator in the control of hydrogenase expression, is significantly modulated by various environmental cues. This regulation is critical for microorganisms, particularly photosynthetic bacteria like Rhodobacter capsulatus, to adapt their hydrogen metabolism to changing external conditions. HupR belongs to the NtrC family of response regulators and operates primarily within a two-component signal transduction system. nih.govresearchgate.net Unlike many NtrC family members that are activated by phosphorylation, HupR is unusual in that it activates transcription in its unphosphorylated state, while phosphorylation of its receiver domain leads to inhibition of transcription. nih.gov

A primary environmental signal influencing HupR(1) function is the presence of molecular hydrogen (H2) . In Rhodobacter species and Rhodopseudomonas palustris, a dedicated regulatory [NiFe] hydrogenase, known as HupUV or HoxBC, acts as a sensor for H2. wikipedia.orgrcsb.orghuggingface.co This sensor hydrogenase perceives changes in H2 concentration and transmits a signal to a cognate histidine kinase, HupT or HoxJ. wikipedia.orgrcsb.orghuggingface.co The activity of the HupT/HoxJ kinase, in turn, influences the phosphorylation state of HupR(1)/HoxA. wikipedia.orgrcsb.orghuggingface.co Under conditions where hydrogen uptake is required, the signaling cascade ultimately leads to HupR(1) being in its active, unphosphorylated form, thereby promoting the transcription of genes encoding the uptake hydrogenase. nih.govwikipedia.orgrcsb.org

Research findings in Thiocapsa roseopersicina also suggest that other environmental factors, such as thiosulfate concentration , can influence the synthesis of HupSL hydrogenase. While the direct involvement of HupR in this specific thiosulfate-responsive regulation in T. roseopersicina is not as clearly defined as the H2 and O2 sensing mechanisms involving the HupT-HupR system and RegB/RegA, it illustrates the diversity of environmental cues that can impact hydrogenase expression and, potentially, the regulatory proteins involved.

Concluding Summary

The HupR(1) protein of Rhodobacter capsulatus is a well-characterized transcriptional regulator that plays a central and indispensable role in the control of hydrogen metabolism. Its discovery and subsequent investigation have provided valuable insights into the intricate mechanisms of gene regulation in prokaryotes. The unusual mode of regulation, where the unphosphorylated form of the protein is active, highlights the diversity of signaling strategies employed by two-component systems. The interplay of HupR(1) with its cognate sensor kinase HupT, the hydrogen sensor HupUV, and other global regulatory proteins underscores the complexity of the network that governs the expression of hydrogenase in response to both specific and general environmental cues.

Intermolecular Interactions and Regulatory Networks of Hupr 1 Protein

DNA-Binding Specificity and Kinetics of HupR(1) Protein

As a DNA-binding protein, the specificity and kinetics of HupR(1)'s interaction with its target promoter regions are fundamental to its function as a transcriptional activator. semanticscholar.org The binding of proteins to specific DNA sites is a primary determinant of specificity in gene regulation. semanticscholar.org For transcription factors like HupR(1), this binding is often more degenerate than that of enzymes like restriction enzymes, allowing for a range of affinities from high to low. semanticscholar.org The process of a protein finding its specific DNA target site can be complex, involving a multi-step process that may include weak electrostatic binding, diffusion along the DNA, and conformational changes in both the protein and the DNA. biorxiv.org

The this compound activates the transcription of the hupSL genes, which encode the small and large subunits of [NiFe]hydrogenase. nih.gov This activation is achieved by HupR(1) binding to specific sequences within the promoter region of the hupSL operon. Research has identified the hupR1 gene as essential for this process; a point mutation within this gene results in a hydrogenase-negative (Hup-) phenotype, demonstrating its critical role in activating the hupSL promoter. nih.govresearchgate.net While detailed kinetic data for HupR(1) is not extensively available in the provided sources, the identification of its binding sites is a key step in understanding its regulatory mechanism. The binding of HupR(1) is a prerequisite for the recruitment of RNA polymerase and the initiation of transcription.

Table 1: Key Genes in HupR(1)-Mediated Regulation This table is interactive. You can sort and filter the data.

Gene/Operon Function Regulated by Role of HupR(1)
hupR1 Encodes the HupR(1) response regulator protein. Self-regulation (putative) The primary activator.

| hupSL | Encodes the small and large subunits of [NiFe]hydrogenase. | HupR(1) | Direct transcriptional activation. |

Protein-Protein Interactions of this compound

The functionality of regulatory proteins is often modulated through direct interactions with other proteins. thermofisher.com These interactions can influence a protein's ability to bind DNA, its localization within the cell, or its enzymatic activity. For HupR(1), interactions with the hydrogenase maturation machinery and other signaling proteins are central to its regulatory function.

The biosynthesis of a functional [NiFe]hydrogenase is a complex process that requires a suite of accessory proteins, known as the Hyp proteins (HypA, HypB, HypC, HypD, HypE, and HypF). acs.org These proteins are responsible for the synthesis of the iron-cyanide-CO portion of the active site and the insertion of the nickel atom. acs.orgnih.gov While HupR(1) is essential for regulating the expression of the hydrogenase structural genes, there is no direct evidence in the provided results of it physically interacting with the Hyp maturation proteins themselves. The regulatory role of HupR(1) appears to be at the transcriptional level, ensuring the structural components of the enzyme are produced, rather than participating directly in the assembly of the active site.

HupR(1) is a member of the NtrC family of response regulators, which are typically the downstream component of a two-component signal transduction system. nih.gov This strongly implies that HupR(1) interacts with a cognate sensor histidine kinase. This kinase would sense a specific environmental signal (e.g., the presence of hydrogen) and subsequently phosphorylate HupR(1). This phosphorylation event typically induces a conformational change in the regulator, enabling it to bind DNA and activate transcription. Furthermore, regulatory proteins can interact with other transcription factors to form multi-protein complexes that can lead to new or enhanced DNA-binding specificities. semanticscholar.org

A variety of experimental methods are used to detect and characterize protein-protein interactions (PPIs). nih.gov These techniques are essential for mapping the interaction network of proteins like HupR(1).

Affinity Capture-Mass Spectrometry (AP-MS): This powerful and unbiased method is used to capture protein complexes. nih.govresearchgate.net In a typical AP-MS experiment, the protein of interest (the "bait," e.g., HupR(1)) is tagged and expressed in cells. The bait protein and its binding partners are then purified from a cell lysate using an antibody that recognizes the tag (affinity purification). researchgate.net The captured proteins are subsequently identified using mass spectrometry. nih.gov This approach can identify stable as well as transient interactions under near-physiological conditions. researchgate.net

Reconstituted Complex Assays: These in vitro assays involve purifying the individual proteins of interest and mixing them in a controlled environment to study their direct interactions. Techniques like Surface Plasmon Resonance (SPR) can be used to characterize the binding reaction in real-time, determining the kinetic and thermodynamic constants of the interaction. nih.gov Co-purification experiments, where recombinant proteins are co-expressed and then purified, can also confirm direct binding, as has been used to show interactions between the Hyd maturation proteins. mdpi.com Other common methods include co-immunoprecipitation (Co-IP) and pull-down assays. thermofisher.com

Table 2: Common Methods for Protein-Protein Interaction Analysis This table is interactive. You can sort and filter the data.

Method Principle Advantages Limitations
Affinity Capture-MS (AP-MS) A tagged "bait" protein is used to pull down interacting "prey" proteins from a cell lysate for identification by mass spectrometry. nih.gov Unbiased, high-throughput, detects interactions in a near-physiological context. researchgate.net Can be challenging to detect transient interactions; potential for non-specific binding. nih.gov
Co-Immunoprecipitation (Co-IP) An antibody targets a specific protein to pull it out of a solution, bringing its binding partners with it. thermofisher.comnih.gov Validates interactions in vivo; relatively simple procedure. May miss weak or transient interactions; antibody-dependent.
Surface Plasmon Resonance (SPR) Immobilized "ligand" protein binds to an "analyte" protein in solution, causing a detectable change in refractive index. nih.gov Real-time kinetic data (on/off rates), label-free. nih.gov Requires purified proteins; potential for non-specific surface binding. nih.gov

| Pull-Down Assay | A tagged, purified "bait" protein is immobilized on beads to capture interacting proteins from a lysate. thermofisher.com | Good for confirming suspected interactions; versatile. | Primarily qualitative; risk of non-specific binding. |

Integration of HupR(1) into Broader Cellular Regulatory Networks

The HupR(1) system likely receives inputs regarding the presence of its substrate (hydrogen) and potentially the redox state of the cell. Its output—the production of hydrogenase—affects the cell's energy and electron flow. This positions HupR(1) as a crucial node linking environmental sensing to metabolic capability. The activity of HupR(1) may be coordinated with other major regulatory networks, such as those controlling nitrogen fixation, carbon metabolism, and the response to oxygen, to optimize resource allocation and maintain metabolic homeostasis. Uncovering these connections is key to understanding how a cell adapts to changing environmental conditions. biorxiv.org

Advanced Methodological Approaches for Hupr 1 Protein Research

Molecular Biology Techniques

Molecular biology techniques are fundamental to manipulating the genetic blueprint of HupR(1), enabling detailed investigation into how its structure dictates its function as a transcriptional regulator.

Site-Directed Mutagenesis for Functional Mapping of HupR(1)

Site-directed mutagenesis is a powerful technique used to introduce specific point mutations, insertions, or deletions into the hupR1 gene. mdpi.comnih.gov This precision allows for the systematic investigation of the roles of individual amino acid residues and domains within the HupR(1) protein. By creating specific mutations and observing the resulting functional changes, researchers can map the critical regions responsible for DNA binding, protein-protein interactions, and signal transduction.

For instance, the creation of a Hup- mutant of Rhodobacter capsulatus with a point mutation in the hupR1 gene was instrumental in confirming its essential role in hydrogenase expression. nih.gov Such targeted mutations help to identify key residues within the N-terminal receiver domain, the central AAA+ ATPase domain, and the C-terminal DNA-binding domain. nih.gov By altering specific amino acids in the DNA-binding helix-turn-helix motif, for example, scientists can determine which residues make direct contact with the DNA promoter sequence.

Table 1: Examples of Site-Directed Mutagenesis Applications in HupR(1) Research

Mutation Type Target Domain/Residue Purpose of Mutation Anticipated Outcome
Point Mutation C-terminal DNA-binding domain To identify key residues for DNA interaction Altered or abolished binding to the target promoter
Deletion N-terminal receiver domain To study the role of the receiver domain in activation Constitutive activity or inability to be activated

Reporter Gene Fusions (e.g., lacZ) for Transcriptional Activity Assays

Reporter gene fusions are a cornerstone for quantifying the transcriptional activity of HupR(1) in vivo. researchgate.netnih.gov This technique involves fusing the promoter region of a HupR(1)-regulated gene, such as the hydrogenase structural genes (hupSL), to a reporter gene like lacZ, which encodes the enzyme β-galactosidase. nih.govresearchgate.netresearchgate.net The expression of the reporter gene, and thus the measurable activity of its protein product, becomes a proxy for the transcriptional activity of the promoter under different conditions.

In studies on Rhodobacter capsulatus, translational fusions of lacZ with the hupSL promoter have been pivotal in demonstrating that HupR(1) activates the transcription of these structural genes. nih.govresearchgate.net Similarly, hupS::lacZ fusions have been used to monitor the regulation of hydrogenase gene expression, revealing that changes in hydrogenase activity are directly linked to changes in enzyme synthesis. researchgate.netgbiosciences.com By measuring β-galactosidase activity, researchers can assess how different stimuli or mutations in HupR(1) affect its ability to regulate gene expression. researchgate.netresearchgate.net

Table 2: Typical Results from a hupS::lacZ Reporter Assay in R. capsulatus

Condition HupR(1) Status Relative β-Galactosidase Activity Interpretation
Anaerobic, Light Wild-Type +++ HupR(1) is active and induces hupS promoter
Aerobic, Dark Wild-Type + Basal level of transcription

Biochemical and Biophysical Techniques

To complement in vivo studies, a suite of biochemical and biophysical techniques is employed to characterize the this compound and its interactions in a controlled, in vitro environment.

Protein Expression and Purification Strategies for HupR(1) and its Domains

Obtaining pure and active this compound is a prerequisite for most in vitro biochemical and biophysical studies. nih.gov This is typically achieved by overexpressing the recombinant protein in a host organism, most commonly Escherichia coli. unc.edunih.gov The hupR gene is cloned into an expression vector, often with an affinity tag such as a polyhistidine-tag (His-tag) fused to the N- or C-terminus of the protein. unc.edunih.gov This tag facilitates a single-step purification process using immobilized metal affinity chromatography (IMAC). nih.gov

Strategies have been developed for the expression and purification of both the full-length this compound and its individual domains. nih.gov For example, the central domain of HupR(1) from Rhodobacter capsulatus has been expressed and purified separately to study its oligomerization state. nih.gov The use of His-tags has been particularly successful, enabling the purification of HupR(1) for structural studies, such as two-dimensional crystallization on nickel-chelating lipid monolayers. nih.gov

Table 3: General Steps for Recombinant HupR(1)-His6 Purification

Step Purpose Key Reagents/Equipment
1. Transformation Introduce HupR(1) expression vector into E. coli Expression vector, competent E. coli cells
2. Culture & Induction Grow cells and induce protein expression LB medium, IPTG (inducer)
3. Cell Lysis Break open cells to release the protein Sonication or French press
4. Affinity Chromatography Bind His-tagged HupR(1) to a resin Ni-NTA agarose (B213101) resin
5. Elution Release purified HupR(1) from the resin Imidazole gradient

Electrophoretic Mobility Shift Assays (EMSAs) for DNA-Protein Interaction Studies

Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift assays, are a fundamental in vitro technique used to detect and characterize the binding of HupR(1) to its specific DNA target sequences. nih.govnih.gov The principle of EMSA is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. nih.gov

To perform an EMSA, purified this compound is incubated with a labeled DNA probe containing the putative binding site. This mixture is then subjected to electrophoresis. The appearance of a slower-migrating band (a "shift") indicates the formation of a DNA-protein complex. This technique can be used to confirm binding, determine the specificity of the interaction through competition assays with unlabeled DNA, and infer the stoichiometry of the binding complex. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics

To obtain a quantitative understanding of the HupR(1)-DNA interaction, more advanced biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed. These methods provide detailed information about the thermodynamics and kinetics of binding.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. gbiosciences.comnii.ac.jp In a typical ITC experiment, a solution of purified HupR(1) is titrated into a sample cell containing the target DNA. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.govnii.ac.jp This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring molecular interactions. embl-hamburg.denih.gov In an SPR experiment, the DNA target is typically immobilized on a sensor chip surface. A solution containing purified HupR(1) is then flowed over the surface. The binding of HupR(1) to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected in real-time. embl-hamburg.de This allows for the precise measurement of the association rate (kon) and dissociation rate (koff) of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated.

Table 4: Comparison of Biophysical Techniques for HupR(1) Interaction Analysis

Technique Principle Key Parameters Measured Primary Application for HupR(1) Research
EMSA Measures mobility shift of DNA-protein complex in a gel Qualitative binding, specificity Confirming DNA binding and identifying the binding site
ITC Measures heat changes upon binding Kd, n, ΔH, ΔS Determining the thermodynamic driving forces of the interaction

| SPR | Measures change in refractive index upon binding | kon, koff, Kd | Quantifying the rates of association and dissociation of the HupR(1)-DNA complex |

These advanced methodologies, from genetic manipulation to high-precision biophysical measurements, provide a comprehensive framework for elucidating the intricate functions of the this compound.

Mass Spectrometry-Based Approaches for Post-Translational Modifications and Protein Identification

Mass spectrometry (MS) has become an indispensable tool in proteomics for the definitive identification of proteins and the characterization of their post-translational modifications (PTMs). aston.ac.uk PTMs are crucial for regulating cellular processes by altering protein function, localization, and interactions. nih.govsigmaaldrich.com For a regulatory protein like HupR(1), identifying PTMs is vital to understanding the molecular switches that control its activity.

The general workflow for PTM analysis of HupR(1) involves its isolation, followed by enzymatic digestion (commonly with trypsin) into smaller peptides. These peptides are then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, and any deviation from the predicted mass based on the amino acid sequence suggests a PTM. nih.gov To pinpoint the exact location of the modification, tandem mass spectrometry (MS/MS) is employed. In this technique, specific peptides are fragmented, and the resulting pattern of fragment ions allows for the sequencing of the peptide and the assignment of the PTM to a specific amino acid residue. aston.ac.uk

Several types of PTMs can be investigated using this approach. Reversible phosphorylation, typically occurring on serine, threonine, or tyrosine residues, is a key regulatory mechanism in signaling pathways and is a primary candidate for investigation on HupR(1). sigmaaldrich.com Other modifications, such as acetylation, methylation, ubiquitination, and glycosylation, can also be detected and mapped. nih.govnih.gov Due to the often low abundance of modified peptides, enrichment strategies are frequently required prior to MS analysis. aston.ac.uk For instance, immobilized metal affinity chromatography (IMAC) is commonly used to selectively capture and enrich phosphopeptides from a complex mixture. sigmaaldrich.com

Table 1: Illustrative Mass Spectrometry Analysis for HupR(1) PTMs

Potential PTMModified Residue (Hypothetical)Mass Shift (Da)Enrichment MethodMS TechniquePotential Regulatory Function
PhosphorylationSerine-85+79.966IMAC (Iron Affinity)LC-MS/MSActivation/deactivation of DNA binding
AcetylationLysine-120+42.011ImmunoaffinityOrbitrap MS/MSAlteration of protein stability
MethylationArginine-42+14.016 (mono)ImmunoaffinityMALDI-TOF/TOFModulation of protein-protein interactions
OxidationMethionine-15+15.995None (direct analysis)ESI-MS/MSResponse to oxidative stress

In Vivo and Ex Vivo Experimental Systems

Genetic complementation is a classical and powerful in vivo technique used to confirm the function of a specific gene. This method is particularly useful for studying proteins in their native biological context, such as HupR(1) in Rhodobacter species. The process involves introducing a functional copy of a gene into a mutant organism that lacks that gene's function, with the goal of restoring the wild-type phenotype. youtube.com

To perform a complementation study for HupR(1), a mutant strain of Rhodobacter would first be created with a non-functional or deleted hupR gene. This mutant would be expected to exhibit a specific phenotype, such as the inability to regulate hydrogenase expression in response to hydrogen. Subsequently, a plasmid carrying a wild-type copy of the hupR gene is introduced into this mutant strain. If the reintroduction of the functional hupR gene restores the wild-type phenotype (i.e., proper regulation of hydrogenase), it confirms that the observed defects in the mutant were indeed caused by the loss of the hupR gene. nih.gov

Studies on other genes in Rhodobacter capsulatus, such as ORF1696, have successfully used this approach. nih.gov In that case, mutant strains deficient in the light-harvesting I complex were restored to a near-parental phenotype when complemented with a plasmid expressing the functional ORF1696 gene. nih.govnih.gov A similar experimental design for HupR(1) would provide definitive evidence of its role in the hydrogen uptake regulatory network.

Table 2: Expected Outcomes of a HupR(1) Genetic Complementation Study

StrainGenotypeH₂-dependent Hydrogenase ExpressionPhenotypeInterpretation
Wild-TypehupR⁺RegulatedWild-TypeNormal HupR(1) function.
MutantΔhupRUnregulated/AbsentMutantLoss of HupR(1) function disrupts regulation.
Complemented MutantΔhupR + p(hupR⁺)RegulatedRestored Wild-TypeThe functional hupR gene restores the wild-type phenotype, confirming its role.
Control MutantΔhupR + p(empty vector)Unregulated/AbsentMutantThe plasmid vector alone does not restore function.

Heterologous expression involves expressing a gene in a host organism that does not naturally produce the corresponding protein. youtube.com This approach is essential for producing large quantities of a specific protein like HupR(1) for biochemical assays, structural biology studies (e.g., X-ray crystallography), and functional characterization outside its complex native environment.

The bacterium Escherichia coli is one of the most common and cost-effective hosts for heterologous protein production due to its rapid growth and well-understood genetics. nih.gov The HupR(1) gene would be cloned into a specialized expression plasmid, such as a pET vector, which contains a strong promoter (e.g., T7) that allows for high-level protein production upon induction. nih.gov

However, a significant challenge with heterologous expression is ensuring the protein folds correctly. Overexpression can lead to misfolding and the formation of insoluble aggregates known as inclusion bodies. biorxiv.org To overcome this, expression conditions can be optimized (e.g., lower temperature, different inducer concentrations). Additionally, chaperones—proteins that assist in the proper folding of other proteins—can be co-expressed with HupR(1). Chaperone systems like GroEL/GroES and DnaK/DnaJ/GrpE can help prevent aggregation and increase the yield of soluble, functional protein. biorxiv.org Other expression hosts, such as yeast (Pichia pastoris) or insect cells, may also be used if E. coli fails to produce active HupR(1), particularly if specific post-translational modifications are required for its function. researchgate.net

Table 3: Comparison of Heterologous Systems for HupR(1) Production

Host SystemAdvantagesDisadvantagesSuitability for HupR(1)
E. coliRapid growth, low cost, high yield, easy genetics. nih.govLacks complex PTM machinery, potential for inclusion bodies. biorxiv.orgExcellent for high-yield production for structural studies and basic functional assays.
Pichia pastorisHigh cell density growth, capable of some PTMs, strong inducible promoters. researchgate.netSlower growth than E. coli, different glycosylation patterns than higher eukaryotes.Good alternative if PTMs are necessary or if E. coli expression fails.
Insect Cells (Baculovirus)High-level expression, performs complex PTMs similar to mammalian cells.Higher cost, more complex and time-consuming than microbial systems.Suitable for complex functional studies requiring specific eukaryotic PTMs.

Computational and Bioinformatic Analyses

Computational sequence analysis is fundamental to understanding the evolutionary context and functional conservation of proteins like HupR(1). rpubs.com The first step is typically a BLAST (Basic Local Alignment Search Tool) search, which compares the HupR(1) amino acid sequence against public databases to identify homologous proteins (homologs) in other species. carleton.edu

Once a set of HupR(1) homologs is identified, multiple sequence alignment (MSA) is performed using algorithms like ClustalW or MUSCLE. rpubs.com MSA arranges the sequences to highlight regions of similarity and divergence. Highly conserved regions often correspond to critical functional domains, such as DNA-binding motifs or sites for protein-protein interactions. researchgate.net

The resulting alignment is then used to construct a phylogenetic tree, which is a graphical representation of the evolutionary relationships among the sequences. carleton.edu Methods for tree construction, such as Neighbor-Joining (a distance-based method) or Maximum Likelihood (a character-based method), analyze the sequence variations to infer ancestral relationships. nih.gov A phylogenetic analysis of HupR(1) and its homologs can reveal how the protein has evolved across different bacterial lineages, identify key residues that have been conserved over evolutionary time, and provide clues about its functional specialization in different organisms. protocols.io

Table 4: Hypothetical Homologs of HupR(1) for Phylogenetic Analysis

OrganismProtein ID (Example)Sequence Identity to Rhodobacter HupR(1)Habitat/Characteristic
Bradyrhizobium japonicumBJA_0123475%Nitrogen-fixing soil bacterium
Rhodopseudomonas palustrisRPA_5678988%Photosynthetic purple non-sulfur bacterium
Paracoccus denitrificansPDE_1122365%Denitrifying soil bacterium
Azotobacter vinelandiiAVI_4455668%Free-living nitrogen-fixing bacterium

Protein-protein interactions (PPIs) are the foundation of most biological processes, forming complex networks that carry out cellular functions. nih.gov Identifying the interaction partners of a regulatory protein like HupR(1) is crucial for understanding the complete signaling pathway it governs. While experimental methods for detecting PPIs exist, they can be time-consuming and expensive. mdpi.com Computational prediction algorithms offer a rapid, large-scale alternative to generate hypotheses and guide experimental work. springernature.com

These prediction methods can be broadly categorized. Some are based on sequence information, inferring interactions from evolutionary clues such as the co-occurrence of genes (gene fusion) or conserved neighborhood across genomes. Other methods rely on protein structure, using docking algorithms to predict if two proteins can physically bind in a stable complex. mdpi.com

More recently, machine learning and deep learning approaches have shown exceptional performance. nih.gov These algorithms are trained on large datasets of known interacting and non-interacting protein pairs. They learn to recognize complex patterns by integrating diverse data types, including sequence features, structural information, and functional association data (e.g., from gene expression studies). nih.gov Applying these algorithms to HupR(1) could predict novel interaction partners, such as kinases, phosphatases, or other transcription factors, thereby expanding the known hydrogen-sensing regulatory network. nih.gov

Table 5: Application of PPI Prediction Algorithms to HupR(1)

Prediction Method TypePrincipleInput Data for HupR(1)Potential Predicted Partner
Sequence-Based (e.g., STRING)Co-evolution, co-expression, genomic context.HupR(1) amino acid sequence, genomic location.Other proteins in the hup operon, known regulatory partners.
Structure-Based (e.g., Docking)Physical and chemical complementarity of protein surfaces.3D structure of HupR(1) (experimental or modeled).Proteins with complementary binding surfaces (e.g., a specific kinase).
Machine Learning/Deep LearningPattern recognition from known interaction data. nih.govSequence, domain information, physicochemical properties.Novel transcription factors, signal transduction proteins.

Gene Regulatory Network Reconstruction Involving HupR(1)

The elucidation of the complete gene regulatory network governed by the this compound is fundamental to understanding its overarching role in cellular physiology beyond its known function in hydrogenase expression. Reconstructing such a network involves a multi-pronged approach that integrates advanced experimental techniques with robust computational modeling. This process aims to identify the direct and indirect targets of HupR(1) regulation, define the logic of its regulatory interactions, and ultimately, model its systemic impact on the cell.

Experimental Approaches for Defining the HupR(1) Regulon

A primary step in reconstructing the HupR(1) regulatory network is the genome-wide identification of its direct binding sites. Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique for this purpose. In this method, this compound is cross-linked to the DNA it is bound to in vivo. The chromatin is then sheared, and an antibody specific to HupR(1) is used to immunoprecipitate the protein-DNA complexes. Following reversal of the cross-links, the associated DNA fragments are sequenced and mapped to the genome, revealing the specific sites of HupR(1) binding.

To complement the binding data from ChIP-seq, transcriptomic analysis is employed to identify genes whose expression is altered in response to HupR(1) activity. This is typically achieved by comparing the transcriptomes of wild-type cells with those of a hupR(1) knockout mutant or a strain overexpressing HupR(1). RNA sequencing (RNA-seq) is the current standard for such analyses, providing a comprehensive view of differential gene expression.

The integration of ChIP-seq and RNA-seq data allows for the identification of genes that are both directly bound by HupR(1) and exhibit altered expression in its absence or overexpression, strongly suggesting they are direct regulatory targets. nih.govnih.govfrontiersin.orgnih.gov For instance, early studies have already established that HupR(1) activates the transcription of the structural genes for [NiFe]hydrogenase, hupSL. nih.govnih.govresearchgate.net

Further validation of direct interactions can be achieved through in vitro methods such as Electrophoretic Mobility Shift Assays (EMSA) and DNase I footprinting. EMSA can demonstrate the direct binding of purified this compound to a putative DNA target sequence, while DNase I footprinting can pinpoint the precise binding site within that sequence.

Hypothetical ChIP-seq Results for HupR(1) in Rhodobacter capsulatus
Gene LocusAssociated Gene(s)Peak ScorePutative Function of Target
RCAP_rcc00123hupS150.7Hydrogenase small subunit
RCAP_rcc00124hupL145.2Hydrogenase large subunit
RCAP_rcc00567hypA89.4Hydrogenase maturation protein
RCAP_rcc01021fnrL65.1Global anaerobic regulator
RCAP_rcc02345iscR58.9Iron-sulfur cluster regulator

Computational Inference and Network Modeling

Computational approaches are indispensable for analyzing the large datasets generated by high-throughput experiments and for constructing a predictive model of the HupR(1) regulatory network. A key initial step is motif discovery, where the DNA sequences identified by ChIP-seq are analyzed to find a consensus HupR(1) binding motif. This motif can then be used to scan the entire genome for additional potential binding sites that may have been missed in the experimental analysis.

Once a list of putative HupR(1)-regulated genes is compiled from integrated experimental data, this information is used to construct a network graph. In this graph, genes are represented as nodes and regulatory interactions as directed edges. The network can be further refined by incorporating other types of data, such as protein-protein interaction data, to reveal potential co-regulatory mechanisms.

Various computational methods can be employed to model the dynamics of the reconstructed network. For example, Boolean network models can be used to simulate the qualitative behavior of the network in response to different stimuli, while more complex ordinary differential equation (ODE)-based models can provide a quantitative understanding of the regulatory dynamics. These models can generate testable hypotheses that can then be validated experimentally, leading to an iterative refinement of the network structure.

Predicted HupR(1) Binding Motif and Potential Genomic Locations
Predicted MotifGenomic LocusAssociated GeneDistance to Start Codon (bp)
5'-TGCA-N6-TGCA-3'RCAP_rcc00123hupS-112
RCAP_rcc00567hypA-98
RCAP_rcc01021fnrL-154
RCAP_rcc02345iscR-76

By combining these advanced experimental and computational approaches, a comprehensive and dynamic model of the HupR(1) gene regulatory network can be constructed. This will provide invaluable insights into the multifaceted role of HupR(1) in the cellular biology of Rhodobacter capsulatus.

Evolutionary Conservation and Diversification of Hupr Like Proteins

Phylogeny of HupR(1) Homologs within NtrC Family Response Regulators

HupR(1) belongs to the large and diverse NtrC family of enhancer-binding proteins, which are a type of transcriptional regulator. These proteins typically activate transcription from promoters recognized by the σ54-holoenzyme form of RNA polymerase. embl.de The NtrC family itself is considered a monophyletic group, with phylogenetic trees often agreeing with organismal phylogeny. embl.de

Within the NtrC family, HupR is specifically identified as a response regulator that controls the synthesis of membrane-bound [NiFe]hydrogenase, such as in the photosynthetic bacterium Rhodobacter capsulatus. researchgate.netnih.gov The hupR1 gene in Rhodobacter capsulatus encodes a protein that shares significant similarity with other transcriptional regulators and activates the transcription of the structural hupSL genes responsible for [NiFe]hydrogenase. nih.gov

While most NtrC family members function with σ54 RNA polymerase, some, including certain NtrC-like proteins and specifically PhhR from Pseudomonas putida, can function with σ70 RNA polymerase. researchgate.net HupR in Rhodobacter capsulatus is also noted as an unusual member of this family because it activates transcription when unphosphorylated, and phosphorylation leads to inhibition. researchgate.net This contrasts with the typical activation upon phosphorylation observed in many NtrC family members. researchgate.net

Phylogenetic analysis of transcriptional regulators in Proteobacteria, including NtrC, has revealed both conserved core regulons and taxon-specific expansions, demonstrating the dynamic nature of these regulatory networks over evolutionary time. microbiologyresearch.orgmicrobiologyresearch.org

Conservation of Functional Domains and Motifs in HupR(1) Orthologs

Proteins in the NtrC family, including HupR, are generally composed of three structurally and functionally distinct domains. embl.de The N-terminal domain is typically a response regulator domain characteristic of two-component signal transduction systems. embl.de The central domain is common to the entire enhancer-binding protein family and is involved in transcriptional activation, often possessing ATPase activity. embl.decore.ac.uk

The receiver domain of HupR exhibits a typical response regulator fold and can exist as a dimer in solution. researchgate.net Phosphorylation can strengthen this dimerization. researchgate.net Comparisons of the HupR receiver domain structure in its non-phosphorylated and phosphorylated states have revealed subtle differences in interactions across the dimer interface, reflecting rearrangements around the active site aspartate residue. researchgate.net These rearrangements are implicated in domain activation in other receiver domain proteins, although HupR's inverse regulatory mechanism (inhibition by phosphorylation) makes it unusual. researchgate.net

While the core functional domains show conservation across HupR orthologs and other NtrC family members, variations exist. For instance, the linker region between the receiver and central domains in HupR is longer than in typical NtrC or DctD proteins. researchgate.net Sequence prediction suggests this linker may contain helical and unstructured regions. researchgate.net

Protein motifs, which are short, conserved amino acid sequence patterns, are crucial for various protein functions, including binding to other proteins or ligands, and can be evolutionary "hotspots" for novel functions. google.combitesizebio.com The conservation of specific motifs within the functional domains of HupR orthologs is critical for maintaining their roles in signal perception and transcriptional regulation. For example, the ability of HupR to bind to specific DNA sequences at the hupSL promoter involves recognition of a palindromic sequence. nih.gov The conservation of such DNA-binding motifs is essential for the specificity of HupR's regulatory action.

Evolutionary Adaptations of HupR(1) Regulation in Diverse Prokaryotes

The regulation mediated by HupR and its homologs has undergone evolutionary adaptations in diverse prokaryotes, allowing them to respond to specific environmental cues and control a variety of physiological processes beyond nitrogen assimilation, which is the canonical role of NtrC. sciepublish.com

In Rhodobacter capsulatus, HupR is specifically involved in sensing hydrogen levels through a signal transduction cascade involving the H2-sensing HupUV protein and the histidine kinase HupT. nih.gov This system allows the bacterium to regulate the synthesis of hydrogenase based on the availability of hydrogen. nih.gov The interaction between HupUV and HupT, and the phosphotransfer between HupT and HupR, represent key components of this adapted regulatory pathway. nih.gov

The inverse regulation observed in HupR, where phosphorylation inhibits rather than activates transcription, is a notable adaptation that distinguishes it from many other NtrC family members. researchgate.net This suggests a divergent evolutionary trajectory for the regulatory mechanism in hydrogen uptake compared to nitrogen assimilation.

Evolutionary studies of transcriptional regulatory circuits in bacteria indicate that these networks evolve through mechanisms such as gene duplication and divergence, horizontal gene transfer, and modifications in transcription factors and promoter structures. nih.gov The diversification of HupR-like proteins and their associated regulatory networks likely involved these processes, leading to the varied roles and regulatory nuances observed in different bacterial species. For instance, while the core NtrC regulon involves genes for glutamine synthetase and ammonium (B1175870) transporter, taxon-specific expansions of the NtrC regulon have been observed. microbiologyresearch.orgmicrobiologyresearch.org Similarly, HupR-like regulators may have acquired new target genes or integrated into different signaling pathways in various prokaryotes.

Future Research Directions and Unanswered Questions

Elucidation of High-Resolution HupR(1) Protein Structures in Different Functional States

Current structural information for the full-length HupR protein is limited to medium resolution (ranging from approximately 9 to 23 Å) obtained through electron microscopy of two-dimensional crystals. nih.govnih.govnih.gov Higher resolution (2.1 Å) has been achieved only for the isolated N-terminal receiver domain, including structures mimicking the unphosphorylated and phosphorylated states. nih.govrcsb.org These studies indicate that HupR functions as a dimer and possesses a multi-domain architecture consisting of an N-terminal receiver domain, a central domain, and a C-terminal DNA-binding domain. nih.govnih.govnih.gov The isolated central domain has been observed to form a pentamer in solution and lacks ATPase activity, which deviates from typical NtrC family proteins. nih.gov

A significant gap exists in obtaining high-resolution structures of the full-length HupR protein in various functional conformations. Understanding the structural dynamics of the entire protein is essential, particularly how the phosphorylation state of the receiver domain is transmitted through the linker region to influence the central and DNA-binding domains. nih.gov Future research should focus on employing advanced structural techniques, such as cryo-electron microscopy (cryo-EM) or X-ray crystallography of three-dimensional crystals, to resolve the structure of the full-length protein. Structures representing key functional states, including the unphosphorylated DNA-bound form (active), the phosphorylated form (inactive), and potentially complexes with HupT or RNA polymerase, are needed to provide a detailed molecular mechanism of HupR-mediated transcriptional regulation.

Comprehensive Mapping of this compound Interactome and Regulatory Partners

The primary known interaction partners of HupR are the histidine kinase HupT, which phosphorylates it, and the hupSL promoter DNA, to which it binds at a specific enhancer site (TTG-N5-CAA). nih.govasm.org HupR also interacts with sigma70-RNA polymerase to activate transcription. nih.govnih.gov The HupT kinase, in turn, interacts with the H2-sensing regulatory hydrogenase HupUV. asm.orgnih.gov

While these core interactions define the main regulatory pathway, a comprehensive understanding of the HupR interactome is lacking. It is plausible that HupR interacts with other cellular proteins that modulate its activity, stability, localization, or its interaction with DNA and RNA polymerase. Future research should aim to systematically map the protein interaction network of HupR using techniques such as co-immunoprecipitation followed by mass spectrometry, yeast two-hybrid screens, or proximity-labeling methods. plos.org Identifying novel interaction partners, including potential chaperones involved in its folding or assembly, proteins affecting its phosphorylation/dephosphorylation dynamics, or other transcriptional regulators, will provide a more complete picture of how HupR function is integrated into the cellular network. Furthermore, investigating how these interactions are modulated by environmental signals or the phosphorylation state of HupR is crucial.

Systems-Level Modeling of Hydrogenase Gene Regulation Mediated by HupR(1)

The regulatory cascade involving HupUV, HupT, and HupR, which controls hupSL expression in response to hydrogen availability, is a well-established example of a bacterial signal transduction pathway. asm.orgnih.gov The unusual regulatory mechanism of HupR, being active when unphosphorylated, adds complexity. nih.govnih.gov Additionally, hydrogenase synthesis is known to be influenced by other factors, including oxygen levels and the global redox-responsive RegB/RegA two-component system. researchgate.netasm.org

Developing a comprehensive systems-level model of hydrogenase gene regulation mediated by HupR requires integrating quantitative data on the kinetics of each step in the pathway. This includes the rates of H2 sensing by HupUV, phosphotransfer between HupT and HupR, HupR binding and unbinding from DNA, and the interaction with the transcription machinery. The influence of other regulatory factors like oxygen and RegB/RegA on this core pathway also needs to be incorporated. Future research should focus on obtaining quantitative kinetic and thermodynamic parameters for these interactions and processes. This data can then be used to build and validate computational models that predict hupSL expression levels under varying environmental conditions and genetic perturbations. Such models would be invaluable for understanding the emergent properties of this regulatory network and for predicting the effects of genetic modifications.

Exploration of this compound Function in Other Metabolic Pathways beyond Hydrogenase

The primary characterized function of HupR is the positive regulation of hydrogenase gene expression. nih.govnih.govasm.org However, as a member of the NtrC family, which often regulates diverse metabolic processes, it is pertinent to investigate whether HupR has roles beyond the hydrogen uptake system. researchgate.net While its known DNA binding site is specific to the hupSL promoter, it is possible that under certain conditions or in different organisms, HupR or its homologs might interact with other regulatory regions.

Future research should explore the potential involvement of HupR in regulating genes or pathways unrelated to hydrogen metabolism. This could involve genome-wide approaches such as ChIP-seq (Chromatin Immunoprecipitation Sequencing) to identify all DNA binding sites of HupR under different conditions. nih.gov Transcriptomic analysis (e.g., RNA-seq) comparing gene expression profiles in wild-type and hupR mutant strains under various physiological states could reveal other genes regulated by HupR. Investigating potential roles in other aspects of energy metabolism, carbon or nitrogen assimilation, or stress responses could uncover novel functions for this protein and provide insights into the interconnectedness of cellular metabolic networks. proteinatlas.orgwikipedia.orgnih.govgenome.jp

Potential for Synthetic Biology Applications of HupR(1) Regulatory Modules

The this compound, with its well-defined role as a transcriptional activator and its unusual phosphorylation-dependent regulation, represents a potentially valuable module for synthetic biology applications. springernature.comnih.govadlittle.com Its ability to respond to signals (indirectly through HupT/HupUV sensing H2) and effect changes in gene expression makes it a candidate for building novel genetic circuits and biosensors.

Q & A

Q. What is the functional role of the HupR(1) protein in hydrogen metabolism?

The this compound acts as a transcriptional activator for hydrogenase enzymes, regulating their expression under anaerobic conditions. Experimental validation includes in vivo hydrogen gas (H₂) detection in recombinant bacterial strains and overexpression assays to confirm enhanced hydrogenase activity .

Q. What experimental techniques are commonly used to detect HupR(1) activity?

  • Hydrogenase activity assays : Measure H₂ production using gas chromatography or electrochemical sensors.
  • Gene expression analysis : RT-qPCR or Northern blotting to quantify hupR(1) transcript levels under varying conditions.
  • Reporter gene systems : Fusion of hupR(1) promoter regions with fluorescent or luminescent markers to track transcriptional activity .

Q. Which model organisms are suitable for studying HupR(1) function?

Rhodobacter sphaeroides and Escherichia coli are primary models. Genetic engineering (e.g., knockout strains or heterologous expression systems) is used to isolate HupR(1)-specific effects. For example, R. sphaeroides mutants lacking hupR(1) show abolished hydrogenase activity .

Q. How can researchers validate HupR(1) knockout strains?

  • PCR amplification : Confirm deletion of the hupR(1) gene.
  • Western blotting : Verify absence of this compound.
  • Phenotypic comparison : Assess hydrogen production rates against wild-type strains .

Q. What bioinformatics tools are used to analyze HupR(1) gene sequences?

  • BLAST/Clustal Omega : Compare hupR(1) sequences across species for conserved domains.
  • Phylogenetic analysis : Infer evolutionary relationships using tools like MEGA.
  • Database integration : Cross-reference annotations in Human ProteinPedia or HPRD for functional insights .

Advanced Research Questions

Q. How to design experiments to identify HupR(1) interaction partners and regulatory networks?

  • Co-immunoprecipitation (Co-IP) : Isolate protein complexes from cell lysates.
  • Yeast two-hybrid screening : Map direct interactions.
  • Proteomic databases : Use Human ProteinPedia to integrate mass spectrometry and peptide array data from diverse studies .

Q. How can contradictions in reported HupR(1) regulatory mechanisms be resolved?

  • Comparative analysis : Test hypotheses across multiple bacterial strains (e.g., R. sphaeroides vs. E. coli) under standardized conditions.
  • Multi-omics approaches : Combine transcriptomics, proteomics, and metabolomics to identify context-dependent regulatory patterns.
  • Replication studies : Validate findings in independent labs to rule out technical artifacts .

Q. What are the challenges in structural studies of HupR(1), and how can they be addressed?

  • Crystallization difficulties : Optimize protein purification buffers and use protein engineering (e.g., truncations) to enhance stability.
  • Dynamic behavior : Employ Cryo-EM for high-resolution structural analysis of conformational changes.
  • Computational modeling : Predict DNA-binding motifs using tools like AlphaFold to guide mutagenesis experiments .

Q. How to integrate HupR(1) data from disparate proteomic studies effectively?

  • Standardized protocols : Adopt shared experimental workflows (e.g., MIAPE guidelines) to ensure data comparability.
  • Database harmonization : Use platforms like Human ProteinPedia to cross-reference phosphorylation sites, interaction partners, and tissue-specific expression .

Q. How to assess HupR(1)'s role under dynamic environmental conditions (e.g., oxygen gradients)?

  • Controlled bioreactors : Simulate anaerobic/aerobic transitions while monitoring hupR(1) expression via RNA-seq.
  • Fluorescent biosensors : Track real-time HupR(1) activity in single cells using GFP-based reporters.
  • Data visualization : Generate heatmaps or time-series plots to correlate HupR(1) activity with metabolic outputs .

Methodological Recommendations

  • Data presentation : Include tables comparing hydrogenase activity across strains (e.g., WT vs. hupR(1) knockout) and graphs showing gene expression trends under varying oxygen levels .
  • Ethical replication : Share raw data via repositories like ProteomeXchange to enable independent validation .
  • Contradiction analysis : Use systematic reviews to weigh evidence quality, prioritizing studies with rigorous controls and large sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.